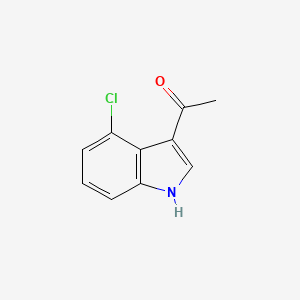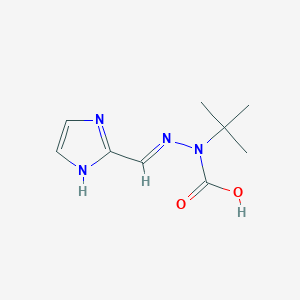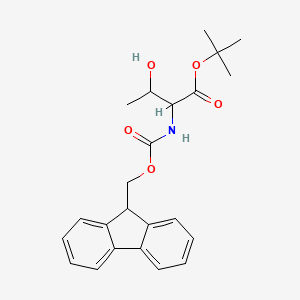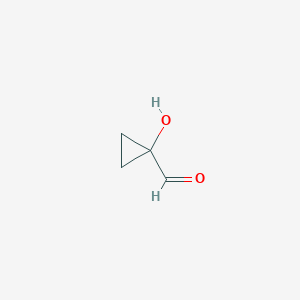
1-(4-chloro-1H-indol-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloroindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving scalability.
化学反应分析
Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 1-(4-chloro-1H-indol-3-yl)ethanol.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: 1-(4-Chloro-1H-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chloro-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of indole derivatives in inhibiting cancer cell growth.
Industry: It is utilized in the synthesis of dyes and pigments, taking advantage of the chromophoric properties of the indole ring system.
作用机制
The mechanism by which 1-(4-chloro-1H-indol-3-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to effects such as enzyme inhibition or receptor activation. The chlorine atom at the 4-position may enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Comparison with Other Indole Derivatives: 1-(4-Chloro-1H-indol-3-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Similar compounds include:
1-(1H-indol-3-yl)ethan-1-one: Lacks the chlorine atom, resulting in different chemical properties and potentially different biological activities.
1-(4-Bromo-1H-indol-3-yl)ethan-1-one: The bromine atom may confer different reactivity compared to chlorine, affecting its use in synthesis and biological studies.
1-(4-Methyl-1H-indol-3-yl)ethan-1-one: The methyl group introduces steric effects that can alter the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
1-(4-chloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 |
InChI 键 |
IUAITJBDUFLNOD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)


![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)



